molecular formula C13H15F2N3 B11745896 [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745896
M. Wt: 251.27 g/mol
InChI Key: ZLDJQLUTASQZPI-UHFFFAOYSA-N
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Description

[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the 2,3-difluorophenylmethyl intermediate: This can be achieved by reacting 2,3-difluorobenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to obtain the 2,3-difluorophenylmethylamine.

    Synthesis of the 1-ethyl-1H-pyrazol-5-ylmethyl intermediate: This involves the alkylation of 1H-pyrazole with ethyl bromide in the presence of a base like potassium carbonate.

    Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [(2,3-difluorophenyl)methyl][(1-ethyl-1H-imidazol-5-yl)methyl]amine

Uniqueness

[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the difluorophenyl and pyrazolyl groups also provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H15F2N3/c1-2-18-11(6-7-17-18)9-16-8-10-4-3-5-12(14)13(10)15/h3-7,16H,2,8-9H2,1H3

InChI Key

ZLDJQLUTASQZPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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